molecular formula C8H7BrClN3 B1440323 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride CAS No. 1185103-91-6

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Cat. No. B1440323
CAS RN: 1185103-91-6
M. Wt: 260.52 g/mol
InChI Key: RKWIEKFYEHCLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H6BrN3⋅HCl and a molecular weight of 260.52 .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” (without the hydrochloride) is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .

It should be stored in a dry place at 2-8°C . The InChI code is 1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H, (H,11,12);1H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The bromo and pyrazole groups in its structure make it a versatile intermediate for constructing complex molecules with potential biological activity .

Development of Anti-Cancer Agents

Researchers have explored the use of this compound in the synthesis of molecules with anti-cancer properties. Its structural similarity to purine bases, which are components of DNA, allows for the creation of analogs that can interfere with cell proliferation and target cancer cells .

Antibacterial Applications

The pyrazole moiety is known for its antibacterial characteristics. Compounds derived from 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride have been studied for their efficacy against various bacterial strains, contributing to the search for new antibiotics .

Anti-Inflammatory Properties

Due to its structural features, derivatives of this compound have been investigated for their anti-inflammatory potential. This is particularly relevant in the design of drugs to treat chronic inflammatory diseases .

Analgesic Effects

The compound’s derivatives are also being studied for their analgesic effects. This research is significant for the development of new pain management medications, especially those that can offer alternatives to opioids .

Anticonvulsant Activity

There is interest in the application of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride in the synthesis of compounds with anticonvulsant activity. This could lead to new treatments for epilepsy and other seizure disorders .

Anthelmintic Uses

The compound has potential applications in creating anthelmintic agents. These are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .

Antioxidant and Herbicidal Activities

Finally, research into the antioxidant properties of derivatives of this compound could lead to the development of protective agents against oxidative stress. Additionally, its herbicidal activity is of interest for agricultural applications, providing a chemical basis for weed control .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWIEKFYEHCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672835
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

CAS RN

1185103-91-6
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.